Sodium octanoate

Overview

Description

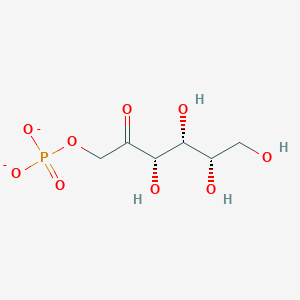

Sodium caprylate, also known as sodium octanoate, is the sodium salt of caprylic acid. It is a medium-chain fatty acid with the chemical formula C8H15NaO2 . This compound is commonly used in various industries, including pharmaceuticals, cosmetics, and food processing, due to its surfactant and antimicrobial properties .

Mechanism of Action

Target of Action

Sodium octanoate, also known as sodium caprylate, is a medium-chain fatty acid that has been studied for its role in enhancing the permeation of proteins and peptides via the intestinal mucosa . It is used as a penetration enhancer for peptide delivery .

Mode of Action

This compound interacts with its targets by enhancing the permeation of proteins and peptides through the intestinal mucosa . This is achieved by increasing the solubility of the proteins and peptides, thereby facilitating their absorption into the systemic circulation .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It has been shown to effectively reduce hepatic crude lipid, triglyceride (TG), total cholesterol (TC) and non-esterified free fatty acids contents . It also influences the expression of genes related to lipogenesis and fatty acid transport, leading to a decrease in the synthesis and transport of lipids .

Pharmacokinetics

This compound has been found to possess a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than some other compounds . It enhances the oral bioavailability of proteins and peptides, making it a valuable tool in drug delivery .

Result of Action

The action of this compound leads to a reduction in the levels of various lipids in the liver, including crude lipid, triglyceride, total cholesterol, and non-esterified free fatty acids . This can help alleviate lipid accumulation caused by certain diets . Additionally, it has been found to preserve cell viability under oxidative stress conditions .

Action Environment

This compound is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Sodium octanoate plays a significant role in various biochemical reactions. It is commonly used as a protein stabilizer for molecules such as albumin and fibrinogen under conditions like heat sterilization . This compound interacts with proteins by binding to hydrophobic regions, thereby preventing denaturation and aggregation. Additionally, it is used in blood plasma fractionation to stabilize proteins during the separation process .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it modulates the innate immune response of bovine mammary epithelial cells through the TLR2/P38/JNK/ERK1/2 pathway . This compound can either induce or inhibit the internalization of Staphylococcus aureus into these cells, depending on its concentration . It also affects platelet viability and apoptosis during storage, reducing the clearance rate of platelets stored at low temperatures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with integrin α5β1, TLR2, and CD36 receptors on the cell surface, modulating the internalization of pathogens and the innate immune response . This compound also influences the phosphorylation of MAPKs (p38, JNK, and ERK1/2) and the activation of transcription factors related to these pathways . These interactions lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can maintain platelet viability and reduce apoptosis during long-term storage at low temperatures . Additionally, this compound has been used in fluid bolus experiments to study acid-base changes, demonstrating its stability and effectiveness in maintaining physiological pH levels over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in myocardial metabolism studies using infant swine models, this compound was found to provide energetic advantages for the heart during extracorporeal membrane oxygenation . High doses of this compound can lead to adverse effects, such as increased intracranial pressure in rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to acetyl-CoA, which enters the citric acid cycle and contributes to energy production . This compound also promotes histone acetylation, which activates the expression of antioxidant genes and inhibits cardiomyocyte apoptosis . Additionally, it interacts with medium-chain acyl-CoA dehydrogenase (MCAD) and histone acetyltransferase Kat2a, playing a role in cardiac repair after myocardial infarction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be stabilized for transport and storage by adding sodium caprylate, which prevents denaturation and maintains its antimicrobial properties . This compound is also distributed within cells by binding to transport proteins and interacting with cellular membranes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is known to localize to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with various receptors and enzymes . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium caprylate can be synthesized through the neutralization of caprylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where caprylic acid is dissolved in water and sodium hydroxide is added gradually under stirring. The reaction proceeds as follows:

C8H16O2 (caprylic acid) + NaOH → C8H15NaO2 (sodium caprylate) + H2O

Industrial Production Methods: In industrial settings, sodium caprylate is produced by the saponification of caprylic acid with sodium hydroxide. The process involves heating caprylic acid with sodium hydroxide in a reactor, followed by purification steps to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium caprylate undergoes various chemical reactions, including:

Oxidation: Sodium caprylate can be oxidized to produce caprylic acid and other oxidation products.

Reduction: It can be reduced to form octanol.

Substitution: Sodium caprylate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with metal salts like calcium chloride can lead to the formation of calcium caprylate.

Major Products Formed:

Oxidation: Caprylic acid and other carboxylic acids.

Reduction: Octanol.

Substitution: Various metal caprylates.

Scientific Research Applications

Sodium caprylate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Employed in the stabilization of proteins and enzymes.

Medicine: Utilized as an antimicrobial agent in pharmaceutical formulations. It is also used in the preparation of intravenous solutions to stabilize proteins and prevent aggregation.

Industry: Applied in the food industry as a preservative and in cosmetics for its emulsifying properties

Comparison with Similar Compounds

Sodium caprate (C10): Another medium-chain fatty acid salt with similar surfactant properties.

Sodium laurate (C12): A longer-chain fatty acid salt with stronger surfactant and antimicrobial properties.

Sodium oleate (C18): A long-chain fatty acid salt with applications in soap and detergent formulations.

Uniqueness: Sodium caprylate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent with a wide range of applications in various industries .

Properties

CAS No. |

1984-06-1 |

|---|---|

Molecular Formula |

C8H16NaO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

sodium;octanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

InChI Key |

HGCHUZIWRLBTGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

1984-06-1 |

physical_description |

Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

124-07-2 (Parent) |

Synonyms |

caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)